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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B1676993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for BOC-
NH-PEG2-propene, a bifunctional linker commonly utilized in the development of Proteolysis

Targeting Chimeras (PROTACs). This document details the expected spectroscopic

characteristics based on the analysis of its constituent functional groups and includes a

representative experimental protocol for its synthesis.

Chemical Structure and Properties
BOC-NH-PEG2-propene, also known as tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a

molecule that incorporates a Boc-protected amine, a hydrophilic diethylene glycol (PEG2)

spacer, and a terminal propene (allyl) group. This unique combination of functionalities makes it

a valuable tool in bioconjugation and drug discovery, particularly for linking a target protein

binder and an E3 ligase ligand in a PROTAC.

Property Value

Molecular Formula C₁₂H₂₃NO₄

Molecular Weight 245.32 g/mol

Appearance Colorless to light yellow oil

Solubility
Soluble in most organic solvents (e.g., DCM,

THF, Ethyl Acetate)
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Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

BOC-NH-PEG2-propene. These values are based on typical chemical shifts and absorption

frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.90 ddt 1H -CH=CH₂

~5.25 dq 1H -CH=CHH (trans)

~5.17 dq 1H -CH=CHH (cis)

~4.02 dt 2H -O-CH₂-CH=CH₂

~3.65 - 3.55 m 8H
-O-CH₂-CH₂-O-CH₂-

CH₂-NH-

~3.25 q 2H -CH₂-NH-Boc

~1.44 s 9H -C(CH₃)₃

¹³C NMR (Carbon NMR) Spectroscopy Data

Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment

~156.0 C=O (Carbamate)

~134.8 -CH=CH₂

~117.2 -CH=CH₂

~79.0 -C(CH₃)₃

~72.2 -O-CH₂-CH=CH₂

~70.8 -O-CH₂-CH₂-O-

~70.2 -O-CH₂-CH₂-O-

~70.0 -O-CH₂-CH₂-NH-

~40.5 -CH₂-NH-Boc

~28.4 -C(CH₃)₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch (Carbamate)

~3080 Medium =C-H Stretch (Vinylic)

~2975, 2930, 2870 Strong C-H Stretch (Aliphatic)

~1710 Strong C=O Stretch (Carbamate)

~1645 Medium C=C Stretch (Alkene)

~1510 Strong N-H Bend (Amide II)

~1100 Strong C-O Stretch (Ether)

~990, 920 Medium =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)
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m/z Ion

246.17 [M+H]⁺

268.15 [M+Na]⁺

190.11 [M - C₄H₉O]⁺

146.11 [M - Boc+H]⁺

Experimental Protocols
A representative synthesis of BOC-NH-PEG2-propene involves the Williamson ether

synthesis, where a Boc-protected amino-PEG-alcohol is reacted with an allyl halide.

Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate

Materials:

tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

Sodium hydride (60% dispersion in mineral oil)

Allyl bromide

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1676993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF

at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is

added portion-wise.

The reaction mixture is stirred at 0 °C for 30 minutes.

Allyl bromide (1.5 eq) is added dropwise to the suspension at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl

solution at 0 °C.

The mixture is extracted with ethyl acetate (3 x volumes).

The combined organic layers are washed with water and brine, dried over anhydrous

MgSO₄, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford the pure BOC-NH-PEG2-propene as a

colorless oil.

Mandatory Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow for

the characterization of BOC-NH-PEG2-propene.

Figure 1. Chemical Structure of BOC-NH-PEG2-propene
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Figure 2. Experimental Workflow for Spectroscopic Analysis
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Figure 2. Workflow for Synthesis and Spectroscopic Analysis

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of BOC-
NH-PEG2-propene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676993#spectroscopic-data-nmr-ir-mass-spec-of-
boc-nh-peg2-propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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